Direct Structural Lineage to a Co‑Crystallized PARP‑1 Inhibitor Versus Non‑Fluorinated or 2‑Des‑methyl Analogs
The target compound is the direct methyl ester analog of the PARP‑1 ligand (2R)‑5‑fluoro‑2‑methyl‑2,3‑dihydro‑1‑benzofuran‑7‑carboxamide, which was co‑crystallized with human PARP‑1 (PDB 4OPX, resolution 3.31 Å) [1]. Neither methyl 2,3‑dihydrobenzofuran‑7‑carboxylate (no fluorine, no 2‑methyl) nor methyl 5‑fluoro‑2,3‑dihydrobenzofuran‑7‑carboxylate (no 2‑methyl) can generate the identical ligand structure. The stereochemical (R)‑configuration conferred by the 2‑methyl group is essential for inhibitor binding; its absence results in loss of chiral recognition in the PARP‑1 active site [2].
| Evidence Dimension | Availability of co‑crystal structure with PARP‑1 for the derived carboxamide |
|---|---|
| Target Compound Data | Derivative (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide co‑crystallized in PDB 4OPX (3.31 Å resolution) |
| Comparator Or Baseline | Methyl 2,3-dihydrobenzofuran-7-carboxylate: no co‑crystal structure available; Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate: no co‑crystal structure available |
| Quantified Difference | Only the 5‑fluoro‑2‑methyl substitution pattern yields a co‑crystal structure with PARP‑1; analogs lacking either feature have no reported PARP‑1 co‑crystal structures |
| Conditions | X‑ray crystallography of human PARP‑1 catalytic domain (multidomain construct) bound to DNA double‑strand break mimic |
Why This Matters
Procurement of the target compound provides the only direct synthetic entry to a PARP‑1 inhibitor series validated by an experimental co‑crystal structure, de‑risking medicinal chemistry campaigns that require structural data for lead optimization.
- [1] RCSB PDB 4OPX: Structure of Human PARP-1 bound to a DNA double strand break in complex with (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide. Deposited 2014-02-06. View Source
- [2] Patel, M. R.; Bhatt, A.; Steffen, J. D.; et al. J. Med. Chem. 2014, 57 (13), 5579–5601. Abstract: DHBF‑7‑carboxamide lead compound 3 IC50 = 9.45 µM; optimized 3′,4′-dihydroxybenzylidene 58 IC50 = 0.531 µM. View Source
